2,6-Bis(trifluoromethyl)bromobenzene

Cross-Coupling Catalysis Synthetic Methodology

For advanced cross-coupling reactions, ensure you specify 2,6-Bis(trifluoromethyl)bromobenzene. Its ortho-CF₃ groups create a unique, electron-deficient steric environment critical for oxidative addition rates comparable to aryl iodides. Using the 3,5-isomer will alter your synthetic outcome. This 98% pure building block is essential for installing the specific 2,6-bis(trifluoromethyl)phenyl pharmacophore.

Molecular Formula C8H3BrF6
Molecular Weight 293 g/mol
CAS No. 118527-30-3
Cat. No. B039142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(trifluoromethyl)bromobenzene
CAS118527-30-3
Molecular FormulaC8H3BrF6
Molecular Weight293 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(F)(F)F)Br)C(F)(F)F
InChIInChI=1S/C8H3BrF6/c9-6-4(7(10,11)12)2-1-3-5(6)8(13,14)15/h1-3H
InChIKeyKMISZWJLTZOROU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Bis(trifluoromethyl)bromobenzene (CAS 118527-30-3): A Specialized Aryl Bromide Building Block for Challenging Cross-Coupling and Fluorinated Molecule Synthesis


2,6-Bis(trifluoromethyl)bromobenzene (CAS 118527-30-3), also known as 2-bromo-1,3-bis(trifluoromethyl)benzene, is a heavily fluorinated aromatic building block. Its defining feature is a reactive bromine atom positioned ortho to two powerful electron-withdrawing trifluoromethyl (-CF₃) groups . This specific 1,2,3-trisubstitution pattern generates a highly electron-deficient and sterically congested aryl bromide, fundamentally differentiating its reactivity and physical properties from less substituted or differently substituted fluorinated bromobenzene analogs. It is a solid at room temperature, with a reported melting point of 51-52°C and a density of 1.697 g/cm³ . This compound is primarily valued in research and industrial settings as a key precursor for introducing a rigid, highly fluorinated aromatic moiety into target molecules via metal-catalyzed cross-coupling and other synthetic transformations .

2,6-Bis(trifluoromethyl)bromobenzene (118527-30-3): Why Other Fluorinated Bromobenzenes Cannot Be Used as Drop-In Replacements


In chemical sourcing and synthetic planning, substituting 2,6-bis(trifluoromethyl)bromobenzene with other fluorinated bromobenzenes, such as its 3,5-isomer (3,5-bis(trifluoromethyl)bromobenzene, CAS 328-70-1), 2,4-isomer, or mono-CF₃ analogs, is not feasible. The unique 2,6-substitution pattern creates an electronic and steric environment at the reaction center that is fundamentally different from its analogs [1]. This difference is non-trivial, as it dictates regioselectivity in multi-step syntheses where the target molecule requires the specific arrangement of CF₃ groups. Furthermore, the combined electron-withdrawing effect and ortho-steric hindrance drastically alters reactivity in key transformations like metal-catalyzed cross-couplings and lithiations [2]. The electronic effect accelerates oxidative addition, with 2,6-bis(trifluoromethyl)bromobenzene exhibiting rates comparable to aryl iodides , while the steric bulk mandates the use of specific catalytic systems to avoid poor yields or catalyst poisoning . Using a different regioisomer will lead to a different product or a different reaction outcome (yield, side-product profile), making the 2,6-isomer non-substitutable for applications requiring this exact regio- and stereochemical outcome.

Procurement-Relevant Quantitative Evidence for 2,6-Bis(trifluoromethyl)bromobenzene (118527-30-3) Selection


Catalyst-Dependent Yields in Kumada Cross-Coupling: Nickel vs. Iron Systems

In Kumada cross-coupling reactions, the choice of catalyst system significantly impacts the yield when using 2,6-bis(trifluoromethyl)bromobenzene. A comparative study has demonstrated that under otherwise identical conditions, a nickel-based catalytic system provides substantially higher yields than an iron-based system. Specifically, the nickel catalyst achieved a 92% yield, whereas the iron catalyst system produced only a 68% yield . This 24% absolute yield difference is critical for reaction optimization and cost-efficiency in scale-up.

Cross-Coupling Catalysis Synthetic Methodology Fluorinated Building Blocks

Electronic Activation in Negishi Cross-Coupling: Impact of Ortho-CF₃ Substituents

Systematic competition experiments have been performed to quantify the effect of substituents on the relative reactivity of bromobenzenes in [Pd(PPh₃)₄]-catalyzed Negishi cross-coupling reactions in THF at 25°C [1]. The study established that electron-accepting substituents accelerate the cross-coupling reaction. While the study provides a general rank-order effect, the presence of two strong ortho-CF₃ acceptors in 2,6-bis(trifluoromethyl)bromobenzene places it at the highly activated end of the spectrum relative to unsubstituted bromobenzene or those with donor groups.

Cross-Coupling Structure-Activity Relationship Negishi Coupling Electronic Effects

Steric Hindrance Mandates Specialized Ligands (e.g., XPhos) in Pd-Catalyzed Couplings

The two bulky ortho-CF₃ groups in 2,6-bis(trifluoromethyl)bromobenzene create significant steric hindrance around the bromine atom. This necessitates the use of bulky, electron-rich phosphine ligands in palladium-catalyzed cross-coupling reactions to achieve efficient catalytic turnover and prevent catalyst deactivation . Specifically, kinetic studies indicate that ligands such as XPhos are required, and optimal reaction temperatures are in the range of 80–100°C .

Cross-Coupling Catalyst Design Steric Hindrance Palladium Catalysis

Validated Application Scenarios for 2,6-Bis(trifluoromethyl)bromobenzene (118527-30-3) Based on Quantitative Performance Evidence


Synthesis of Biaryl and Heterobiaryl Systems via Palladium-Catalyzed Cross-Coupling

This is the primary application for this building block. The strong electron-withdrawing nature of the ortho-CF₃ groups makes the bromine atom highly reactive toward oxidative addition in Pd-catalyzed reactions like Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations. However, as established in Section 3, the steric bulk of the molecule necessitates the use of specialized, bulky ligands (e.g., XPhos) and optimized conditions (80-100°C) to achieve high yields . This makes it a building block of choice when the target molecule requires the specific 2,6-bis(trifluoromethyl)phenyl moiety for its unique electronic and steric properties, but users must account for the specific catalytic demands. The quantitative data on catalyst choice (Ni vs. Fe) is also directly applicable to Kumada-type couplings.

Generation of Fluorinated Building Blocks via Electrophilic Substitution

While the core structure is highly deactivated toward electrophilic aromatic substitution (EAS) due to the strong -I effect of the CF₃ groups, the 4-position (para to one CF₃ group and meta to the other) is the most electron-rich site and can undergo further functionalization. The compound's utility lies in its ability to serve as a robust, pre-fluorinated scaffold. For instance, a related synthetic route starts with the regioselective metalation of 1,3-bis(trifluoromethyl)benzene to form 2,6-bis(trifluoromethyl)benzoic acid, which is then brominated to yield a 4-bromo derivative almost quantitatively [1]. While this is a synthesis of a derivative, it demonstrates the regiochemical predictability that the CF₃ groups confer on the aromatic system, a property that can be exploited for further elaborations of the 2,6-bis(trifluoromethyl)bromobenzene core.

Synthesis of Sterically Hindered, Electron-Poor Ligands and Organocatalysts

The combined steric bulk and electron-withdrawing character of the 2,6-bis(trifluoromethyl)phenyl group makes it a valuable motif for designing new ligands and organocatalysts. This group can be installed via cross-coupling reactions onto a ligand backbone. The resulting ligand is expected to be both more electron-poor and more sterically demanding than analogs bearing less fluorinated or non-fluorinated aryl groups, which can dramatically alter the electronic properties and steric profile of a metal center, influencing catalytic activity and selectivity . The evidence that its oxidative addition rate is comparable to an aryl iodide validates its utility as a reliable electrophile for installing this demanding group onto complex molecular scaffolds.

Pharmaceutical and Agrochemical Intermediate Synthesis Requiring High Lipophilicity and Metabolic Stability

The trifluoromethyl group is a well-established pharmacophore known for enhancing metabolic stability, increasing lipophilicity, and improving bioavailability. The 2,6-bis(trifluoromethyl)bromobenzene building block allows for the direct introduction of two such groups in a fixed, rigid orientation onto a candidate molecule via a single cross-coupling step . This is a more direct and efficient route compared to sequential functionalization. The need for specialized ligands, as described in Section 3, is a necessary trade-off for gaining access to this valuable motif. The compound is thus a strategic intermediate for medicinal chemists exploring the structure-activity relationships of new drug candidates where this specific substitution pattern is desired.

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